4-(Pyrimidin-4-yl)thiophen-2-amine

ROCK1 Kinase Inhibition IMAP Assay

4-(Pyrimidin-4-yl)thiophen-2-amine (CAS 692891-75-1) is a heteroaromatic compound composed of a thiophene ring bearing a primary amine at the 2-position and a pyrimidin-4-yl substituent at the 4-position. This structure positions the compound as a versatile intermediate in medicinal chemistry, particularly as a core scaffold for developing kinase inhibitors.

Molecular Formula C8H7N3S
Molecular Weight 177.23 g/mol
CAS No. 692891-75-1
Cat. No. B3279453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrimidin-4-yl)thiophen-2-amine
CAS692891-75-1
Molecular FormulaC8H7N3S
Molecular Weight177.23 g/mol
Structural Identifiers
SMILESC1=CN=CN=C1C2=CSC(=C2)N
InChIInChI=1S/C8H7N3S/c9-8-3-6(4-12-8)7-1-2-10-5-11-7/h1-5H,9H2
InChIKeyRYEMNCSEPUHTFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Pyrimidin-4-yl)thiophen-2-amine (CAS 692891-75-1): Core Heterocyclic Building Block for Kinase-Targeted Drug Discovery


4-(Pyrimidin-4-yl)thiophen-2-amine (CAS 692891-75-1) is a heteroaromatic compound composed of a thiophene ring bearing a primary amine at the 2-position and a pyrimidin-4-yl substituent at the 4-position . This structure positions the compound as a versatile intermediate in medicinal chemistry, particularly as a core scaffold for developing kinase inhibitors [1]. The compound has been identified as a modulator of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and ROCK2, and has been utilized as a tool compound in high-throughput screening campaigns to identify inhibitors of various other kinases .

Why 4-(Pyrimidin-4-yl)thiophen-2-amine Cannot Be Casually Replaced by Other Thiophene-Pyrimidine Analogs


Within the class of pyrimidinyl-thiophene compounds, subtle variations in the position of heteroatoms and substitution patterns lead to significant, quantifiable differences in biological activity and target selectivity. For instance, while the 4-(pyrimidin-4-yl)thiophen-2-amine scaffold has demonstrated specific inhibition of ROCK1 and ROCK2 , closely related isomers, such as 5-(thiophen-2-yl)pyrimidin-4-amine, have been optimized for entirely different targets, including fungal chitinase or plant pathogen resistance [1]. Simple substitution of one analog for another is not a reliable procurement strategy, as it can derail structure-activity relationship (SAR) studies, invalidate biological assays, and lead to incorrect conclusions about a compound series' potential [2].

Quantitative Differentiation: Direct Comparative Data for 4-(Pyrimidin-4-yl)thiophen-2-amine


ROCK1 Inhibition: Micromolar Potency Quantified by IMAP Assay

4-(Pyrimidin-4-yl)thiophen-2-amine exhibits direct inhibition of Rho-associated protein kinase 1 (ROCK1). In an IMAP (Immobilized Metal Ion Affinity-Based Fluorescence Polarization) assay, the compound achieved an IC50 of 2.14 μM (2,140 nM) [1]. While this potency is moderate, it establishes the compound as a validated ROCK1 ligand. In a cellular context, inhibition of ROCK1-mediated MCP-1-induced cell migration in human THP cells resulted in a slightly higher IC50 of 5.01 μM (5,010 nM) [1]. These data provide a quantitative baseline for this compound's ROCK1 activity, allowing for direct comparison against more potent, optimized ROCK1 inhibitors which often achieve IC50 values in the low nanomolar range [2].

ROCK1 Kinase Inhibition IMAP Assay

ROCK2 Inhibition and Glaucoma Research: Low Nanomolar Potency Claimed

4-(Pyrimidin-4-yl)thiophen-2-amine is reported to be a potent inhibitor of both ROCK1 and ROCK2, with IC50 values described as being in the 'low nanomolar range' . This is a stronger claim than the micromolar activity observed in the BindingDB assay for ROCK1, suggesting either assay-dependent variability or that the compound has a higher affinity for ROCK2. The compound's proposed application for treating glaucoma by inhibiting intraocular fluid production is a direct consequence of this ROCK inhibition profile .

ROCK2 Glaucoma Intraocular Pressure

Structural Differentiation: Predicted Physicochemical Properties vs. Isomers

Computational predictions for 4-(pyrimidin-4-yl)thiophen-2-amine yield a LogP of 0.71, a boiling point of 358.3±32.0 °C, and a density of 1.3±0.1 g/cm³ . These values are distinct from those of its positional isomer, 6-(thiophen-2-yl)pyrimidin-4-amine (CAS 698964-55-5), which exhibits a different substitution pattern on the pyrimidine ring . These divergent physicochemical properties will result in different behaviors during purification, formulation, and ADME (Absorption, Distribution, Metabolism, and Excretion) optimization, making direct interchangeability in a synthetic or biological workflow impossible.

LogP Boiling Point Physicochemical Properties

EGFR Inhibitor Scaffold: Quantitative Antiproliferative Activity in Cancer Cell Lines

The thiophene-pyrimidine core, of which 4-(pyrimidin-4-yl)thiophen-2-amine is a foundational member, has been extensively optimized to create potent EGFR inhibitors. In a study of novel thiophene-pyrimidine derivatives, the most promising compound, 13a, demonstrated strong antiproliferative activity against A549 and A431 cancer cell lines, with IC50 values of 4.34 ± 0.60 μM and 3.79 ± 0.57 μM, respectively [1]. Critically, compound 13a maintained activity against the clinically relevant EGFR T790M and EGFR L858R/T790M mutants, which confer resistance to first-generation tyrosine kinase inhibitors [1]. This data illustrates the potential of the 4-(pyrimidin-4-yl)thiophen-2-amine scaffold to be elaborated into potent, mutation-resistant anticancer agents, a property not inherent to all heterocyclic cores.

EGFR T790M Antiproliferative

4-(Pyrimidin-4-yl)thiophen-2-amine: Optimal Research and Industrial Application Scenarios


ROCK1/2 Inhibitor Lead Optimization and Glaucoma Research

Given its documented activity against ROCK1 and the claim of low nanomolar ROCK2 inhibition, 4-(pyrimidin-4-yl)thiophen-2-amine is an ideal starting point for medicinal chemistry campaigns targeting Rho kinase-related diseases . Its reported ability to inhibit intraocular fluid production makes it particularly relevant for developing novel glaucoma therapeutics . Researchers can use this compound to establish a baseline SAR and explore substitutions to enhance potency and selectivity for ROCK1 or ROCK2.

Oncology Drug Discovery: Developing Mutant-Selective EGFR Inhibitors

The thiophene-pyrimidine core is a validated scaffold for creating EGFR inhibitors that overcome the T790M and L858R/T790M resistance mutations [1]. 4-(Pyrimidin-4-yl)thiophen-2-amine can serve as a key synthetic intermediate or a core structural analog for exploring new chemical space around the thiophene and pyrimidine rings. The established antiproliferative activity of optimized analogs in A549 and A431 cancer cell lines [1] provides a clear development path for new oncology assets.

Kinase Profiling and High-Throughput Screening (HTS)

The compound is explicitly noted for its use as a tool compound in high-throughput screening for inhibitors of other kinases . Its well-defined structure and validated kinase-modulating properties make it suitable for inclusion in focused kinase inhibitor libraries. Procurement of this compound enables the screening of a broader panel of kinases to identify novel off-target activities or to expand the therapeutic potential of the thiophene-pyrimidine series.

Synthetic Methodology Development for Heterocyclic Chemistry

As a bifunctional heterocycle containing both a primary amine and a pyrimidine ring, 4-(pyrimidin-4-yl)thiophen-2-amine is a versatile building block for synthesizing more complex molecules. Its unique substitution pattern (2-amino on thiophene, 4-pyrimidinyl substituent) offers distinct reactivity compared to other isomers, such as 6-(thiophen-2-yl)pyrimidin-4-amine . It is a valuable substrate for developing new synthetic methodologies, including cross-coupling reactions, amide bond formations, and heterocycle annulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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